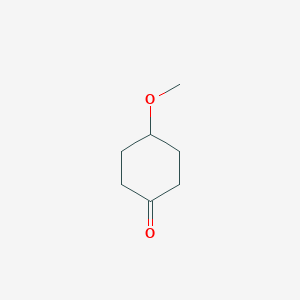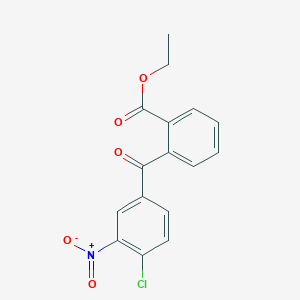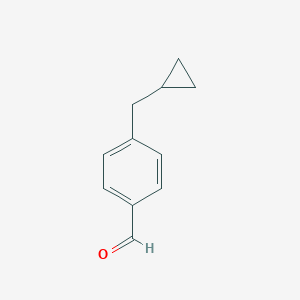
4-Méthoxycyclohexanone
Vue d'ensemble
Description
4-Methoxycyclohexanone is an organic compound with the molecular formula C₇H₁₂O₂. It is a substituted cyclohexanone, where a methoxy group is attached to the fourth carbon of the cyclohexanone ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Applications De Recherche Scientifique
4-Methoxycyclohexanone has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Mécanisme D'action
Mode of Action
It is known that the compound exists predominantly in an axial conformation . This conformational preference could potentially influence its interactions with molecular targets.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is predicted to be bbb permeant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxycyclohexanone can be synthesized through several methods. One common method involves the catalytic hydrogenation of 4-methoxyphenol in the presence of a supported catalyst. The reaction typically uses cyclohexane as a solvent and is carried out in a high-pressure reactor .
Another method involves the continuous catalytic oxidation of 4-methoxycyclohexanol using hydrogen peroxide as an oxidizing agent and a molecular sieve supported phosphotungstic acid as a catalyst. This method is advantageous due to its low cost, environmental friendliness, and high yield .
Industrial Production Methods
In industrial settings, the preparation of 4-methoxycyclohexanone often involves the catalytic hydrogenation method due to its simplicity, high yield, and clean production process. The use of supported catalysts and high-pressure reactors ensures efficient conversion and scalability for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxycyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxycyclohexanone oxime.
Reduction: Reduction of 4-methoxycyclohexanone can yield 4-methoxycyclohexanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed
Oxidation: 4-Methoxycyclohexanone oxime.
Reduction: 4-Methoxycyclohexanol.
Substitution: Products vary based on the substituent introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcyclohexanone: Similar in structure but with a methyl group instead of a methoxy group.
Cyclohexanone: Lacks any substituents on the cyclohexanone ring.
4-tert-Butylcyclohexanone: Contains a tert-butyl group instead of a methoxy group.
Uniqueness
4-Methoxycyclohexanone is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group enhances the compound’s solubility in organic solvents and influences its behavior in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-methoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADCKKKOYZJNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336623 | |
| Record name | 4-Methoxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13482-23-0 | |
| Record name | 4-Methoxycyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13482-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxycyclohexanon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational preference of 4-Methoxycyclohexanone?
A1: Contrary to predictions based on dipole moment studies, 1H NMR studies reveal that 4-Methoxycyclohexanone predominantly exists in the axial conformation in benzene solution at 31°C. The axial:equatorial population ratio is 3:1, indicating a preference for the conformation where the methoxy group occupies the axial position. [] This unexpected conformational preference has implications for the reactivity and interactions of this molecule.
Q2: How does the presence of a methoxy group influence the catalytic hydrogenation of cyclohexanones?
A2: The introduction of a methoxy group at the 4-position of cyclohexanone significantly impacts its catalytic hydrogenation over platinum metals. Both 2-Methoxycyclohexanone and 4-Methoxycyclohexanone yield alcohols with higher cis/trans ratios compared to the corresponding methylcyclohexanones. [] This suggests a polar group effect exerted by the methoxy substituent, influencing the stereochemical outcome of the hydrogenation reaction. The effect is particularly pronounced when using iridium and platinum catalysts.
Q3: How does the choice of catalyst (Palladium vs. Platinum) affect the hydrogenolysis of 4-Methoxycyclohexanone?
A3: The selectivity of hydrogenolysis for 4-Methoxycyclohexanone differs drastically between palladium and platinum catalysts. [, ] Palladium catalysts exhibit selectivity towards cleaving the C-O single bond, while platinum catalysts preferentially cleave the C=O double bond. This stark contrast highlights the importance of catalyst selection in controlling the reaction pathway and obtaining desired products in organic synthesis.
Q4: Can 4-Methoxycyclohexanone be used as a starting material in the synthesis of natural products?
A4: Yes, 4-Methoxycyclohexanone serves as a key building block in the total synthesis of erythrinan alkaloids. [] The compound, specifically its derivative ethyl 4-methoxycyclohexanone-2-glyoxylate, enables the construction of the complex erythrinan skeleton via condensation reactions. This highlights the versatility of 4-Methoxycyclohexanone as a synthetic intermediate in natural product chemistry.
Q5: Are there any computational studies on the conformational behavior of 4-Methoxycyclohexanone?
A5: While the provided abstracts don't explicitly mention computational studies, conformational analysis using computational chemistry techniques like molecular mechanics or quantum chemical calculations could provide further insights into the energetic factors governing the axial preference of 4-Methoxycyclohexanone. These studies could explore the influence of solvent effects and intramolecular interactions on the conformational equilibrium. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)








![4-[(Diethoxyphosphoryl)methyl]benzoic acid](/img/structure/B142382.png)




